molecular formula C26H30N2O5S B2723415 1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol CAS No. 712345-59-0

1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol

Cat. No.: B2723415
CAS No.: 712345-59-0
M. Wt: 482.6
InChI Key: BUEQWIMGGCWWTA-UHFFFAOYSA-N
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Description

1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol is a complex organic compound that features a piperazine ring, a sulfonyl group, and phenoxy groups

Preparation Methods

The synthesis of 1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol typically involves multiple steps. The process begins with the preparation of the piperazine ring, followed by the introduction of the sulfonyl group and the phenoxy groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy groups, using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives and sulfonyl-containing molecules. What sets 1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol apart is its unique combination of functional groups, which may confer distinct biological and chemical properties. Some similar compounds are:

Biological Activity

The compound 1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol is a complex organic molecule with potential biological activities, particularly in pharmacology. Its structure incorporates a piperazine ring, which is often associated with various pharmacological effects, including antipsychotic and antidepressant activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H28N2O4SC_{22}H_{28}N_{2}O_{4}S, and it features a piperazine moiety linked to a sulfonyl group and phenoxy groups. The structural complexity suggests a multifaceted interaction with biological systems.

PropertyValue
Molecular FormulaC22H28N2O4S
Molecular Weight420.53 g/mol
IUPAC NameThis compound
CAS NumberNot available

Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly serotonin and dopamine receptors. The piperazine component may enhance binding affinity to these receptors, potentially leading to anxiolytic or antidepressant effects.

Potential Mechanisms:

  • Serotonin Receptor Modulation : Similar compounds have shown activity as serotonin receptor agonists or antagonists, influencing mood regulation.
  • Dopamine Receptor Interaction : The presence of the piperazine ring suggests potential dopaminergic activity, which may be relevant in treating conditions like schizophrenia.
  • Antifungal and Antibacterial Properties : Some derivatives have demonstrated antimicrobial activity, indicating that this compound may also possess similar properties.

Case Study: Antidepressant Effects

In a preclinical model, compounds structurally related to this molecule were tested for their antidepressant effects. Results indicated that these compounds could reduce depressive-like behaviors in animal models, likely through serotonergic pathways.

Research Findings

Recent literature highlights the following findings regarding the biological activity of structurally similar compounds:

  • Efficacy Against Cancer Cell Lines : Compounds with similar piperazine structures have shown cytotoxic effects against multiple cancer cell lines, suggesting that this compound may also exhibit anticancer properties.
  • Neuroprotective Effects : Some analogs have been studied for neuroprotective effects in models of neurodegeneration, indicating potential applications in treating diseases like Alzheimer's.

Properties

IUPAC Name

1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O5S/c1-21-10-12-26(13-11-21)34(30,31)28-16-14-27(15-17-28)19-22(29)20-32-24-8-5-9-25(18-24)33-23-6-3-2-4-7-23/h2-13,18,22,29H,14-17,19-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEQWIMGGCWWTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(COC3=CC(=CC=C3)OC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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